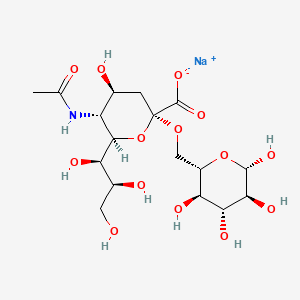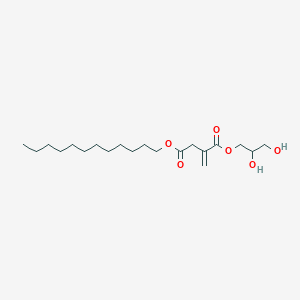
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate is an organic compound with the molecular formula C20H36O6 It is characterized by the presence of a dihydroxypropyl group, a dodecyl chain, and a methylenesuccinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydroxypropyl) 4-dodecyl 2-methylenesuccinate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 4-dodecyl 2-methylenesuccinic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The methylenesuccinate moiety can be reduced to yield saturated succinate derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of ethers or esters with varying alkyl or acyl groups.
科学研究应用
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.
作用机制
The mechanism of action of 1-(2,3-dihydroxypropyl) 4-dodecyl 2-methylenesuccinate involves its interaction with molecular targets through its functional groups. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions. The methylenesuccinate moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
1-(2,3-Dihydroxypropyl) 4-dodecyl succinate: Lacks the methylene group, resulting in different reactivity.
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylsuccinate: Contains a methyl group instead of a methylene group, affecting its chemical properties.
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-ethylsuccinate: Contains an ethyl group, leading to variations in its physical and chemical behavior.
Uniqueness
1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate is unique due to the presence of the methylenesuccinate moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydrophilic and hydrophobic regions in its structure also enhances its versatility in various fields.
属性
CAS 编号 |
135585-34-1 |
|---|---|
分子式 |
C20H36O6 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
1-O-(2,3-dihydroxypropyl) 4-O-dodecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C20H36O6/c1-3-4-5-6-7-8-9-10-11-12-13-25-19(23)14-17(2)20(24)26-16-18(22)15-21/h18,21-22H,2-16H2,1H3 |
InChI 键 |
CRNMCVUAFQSNJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O |
相关CAS编号 |
135585-35-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


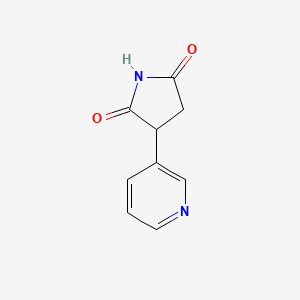
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
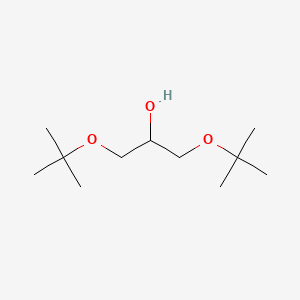
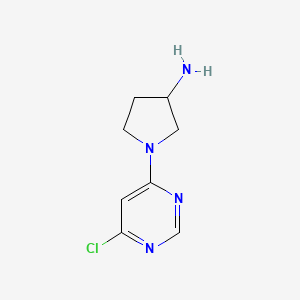
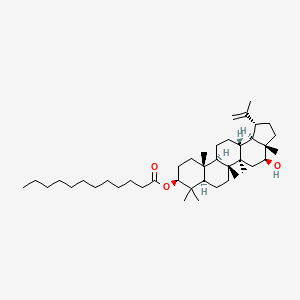
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)



![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)
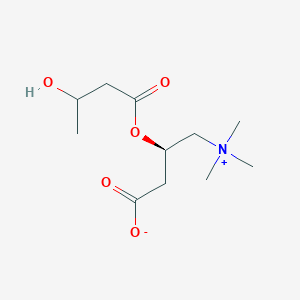
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
